molecular formula C11H12N2 B1215540 Deoxypeganin CAS No. 495-59-0

Deoxypeganin

Katalognummer: B1215540
CAS-Nummer: 495-59-0
Molekulargewicht: 172.23 g/mol
InChI-Schlüssel: WUFQLZTXIWKION-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diese Verbindung ist bekannt für ihre inhibitorischen Wirkungen auf Cholinesterase-Enzyme, insbesondere Butyrylcholinesterase und Acetylcholinesterase, sowie für ihre selektive Hemmung der Monoaminoxidase A .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Desoxypeganin kann durch verschiedene chemische Wege synthetisiert werden. Eine übliche Methode beinhaltet die Extraktion der Verbindung aus den Samen von Peganum harmala unter Verwendung organischer Lösungsmittel. Das extrahierte Material wird dann einer Reinigungsprozesse wie Säulenchromatographie unterzogen, um Desoxypeganin zu isolieren .

Industrielle Produktionsmethoden

Die industrielle Produktion von Desoxypeganin beinhaltet typischerweise die großtechnische Extraktion aus pflanzlichen Quellen. Die Samen von Peganum harmala werden geerntet und verarbeitet, um das Alkaloid zu extrahieren. Der Extraktionsprozess beinhaltet die Verwendung von Lösungsmitteln wie Ethanol oder Methanol, gefolgt von Reinigungsschritten, um die reine Verbindung zu erhalten .

Wissenschaftliche Forschungsanwendungen

Desoxypeganine has several scientific research applications:

Wirkmechanismus

Target of Action

Deoxypeganine, also known as Desoxypeganine, is an alkaloid that primarily targets cholinesterase (BChE and AChE) and monoamine oxidase-A (MAO-A) . Cholinesterases are key enzymes involved in the breakdown of acetylcholine, a neurotransmitter crucial for memory and cognition. Monoamine oxidase-A is an enzyme that degrades serotonin, norepinephrine, and dopamine, neurotransmitters that play significant roles in mood regulation .

Mode of Action

Deoxypeganine acts as a potent inhibitor of both cholinesterase and selective MAO-A . By inhibiting these enzymes, it prevents the breakdown of their respective neurotransmitters, leading to an increase in the levels of these neurotransmitters in the brain . This can result in enhanced cognitive function and mood regulation .

Biochemical Pathways

The primary biochemical pathways affected by Deoxypeganine are the cholinergic and monoaminergic pathways . By inhibiting the breakdown of acetylcholine and monoamines, Deoxypeganine can potentially enhance the signaling in these pathways, leading to improved cognitive function and mood regulation .

Pharmacokinetics

This suggests that it is well-absorbed in the gastrointestinal tract and can reach its target sites in the body effectively .

Result of Action

The primary result of Deoxypeganine’s action is the potential enhancement of cognitive function and mood regulation . By increasing the levels of acetylcholine and monoamines in the brain, it may help improve memory, cognition, and mood . It has been suggested for use in alcohol abuse research due to its potential effects on reducing alcohol intake and preference .

Action Environment

The action of Deoxypeganine can be influenced by various environmental factors. For instance, light has been found to affect the stability of Deoxypeganine hydrochloride . Additionally, the presence of other compounds, such as deoxyvasicinone hydrochloride, can influence the oxidation kinetics of Deoxypeganine hydrochloride . These factors can potentially impact the efficacy and stability of Deoxypeganine.

Safety and Hazards

Deoxypeganine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Biochemische Analyse

Biochemical Properties

Deoxypeganine plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It is a potent inhibitor of cholinesterase enzymes, specifically butyrylcholinesterase and acetylcholinesterase, with IC50 values of 2 μM and 17 μM, respectively . Additionally, deoxypeganine selectively inhibits monoamine oxidase A with an IC50 value of 2 μM . These interactions suggest that deoxypeganine can modulate neurotransmitter levels in the brain, potentially offering therapeutic benefits for conditions such as Alzheimer’s disease and depression.

Cellular Effects

Deoxypeganine exerts various effects on different cell types and cellular processes. In neuronal cells, deoxypeganine has been shown to reduce ethanol intake and preference in alcohol-preferring rats, indicating its potential use in treating alcohol dependence . The compound influences cell signaling pathways by inhibiting cholinesterase and monoamine oxidase enzymes, leading to increased levels of acetylcholine and monoamines, respectively. This modulation of neurotransmitter levels can impact gene expression and cellular metabolism, contributing to its neuroprotective effects.

Molecular Mechanism

The molecular mechanism of deoxypeganine involves its binding interactions with cholinesterase and monoamine oxidase enzymes. By inhibiting these enzymes, deoxypeganine prevents the breakdown of acetylcholine and monoamines, resulting in elevated levels of these neurotransmitters in the synaptic cleft . This inhibition can enhance cholinergic and monoaminergic signaling, which may contribute to its therapeutic effects in neurodegenerative diseases and mood disorders. Additionally, deoxypeganine’s interaction with these enzymes may lead to changes in gene expression related to neurotransmitter synthesis and degradation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of deoxypeganine have been observed to change over time. Studies have shown that deoxypeganine is stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to deoxypeganine in in vitro and in vivo studies has demonstrated sustained inhibition of cholinesterase and monoamine oxidase enzymes, leading to prolonged increases in neurotransmitter levels . These findings suggest that deoxypeganine can maintain its biochemical activity over time, making it a viable candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of deoxypeganine vary with different dosages in animal models. In studies involving alcohol-preferring rats, deoxypeganine was administered at doses of 10, 20, and 30 mg/kg, resulting in a dose-dependent reduction in ethanol intake and preference . Higher doses of deoxypeganine have been associated with increased efficacy in reducing alcohol consumption, but potential toxic or adverse effects at very high doses have not been extensively studied. These findings highlight the importance of determining optimal dosages for therapeutic use while minimizing potential side effects.

Metabolic Pathways

Deoxypeganine is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The primary metabolic pathway of deoxypeganine involves its oxidation to form deoxyvasicinone and other metabolites . These metabolites are further processed by various enzymes, including cytochrome P450 enzymes, which play a crucial role in the compound’s biotransformation . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme activity and the presence of cofactors, affecting the overall pharmacokinetics of deoxypeganine.

Transport and Distribution

Deoxypeganine is transported and distributed within cells and tissues through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, deoxypeganine may interact with transporters and binding proteins that facilitate its uptake and distribution. These interactions can influence the localization and accumulation of deoxypeganine in specific tissues, affecting its overall pharmacological activity.

Subcellular Localization

The subcellular localization of deoxypeganine is critical for its activity and function. Deoxypeganine is primarily localized in the cytoplasm, where it interacts with cholinesterase and monoamine oxidase enzymes . The compound may also be directed to specific subcellular compartments through targeting signals or post-translational modifications. These localization mechanisms ensure that deoxypeganine can effectively inhibit its target enzymes and exert its biochemical effects within the cell.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Desoxypeganine can be synthesized through various chemical routes. One common method involves the extraction of the compound from the seeds of Peganum harmala using organic solvents. The extracted material is then subjected to purification processes such as column chromatography to isolate desoxypeganine .

Industrial Production Methods

Industrial production of desoxypeganine typically involves large-scale extraction from plant sources. The seeds of Peganum harmala are harvested and processed to extract the alkaloid. The extraction process involves the use of solvents like ethanol or methanol, followed by purification steps to obtain the pure compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Desoxypeganin durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinolin-Derivate, die unterschiedliche pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Desoxypeganin hat verschiedene wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

Desoxypeganin übt seine Wirkungen hauptsächlich durch die Hemmung von Cholinesterase-Enzymen und die selektive Hemmung der Monoaminoxidase A aus. Durch die Hemmung dieser Enzyme erhöht Desoxypeganin die Spiegel von Neurotransmittern wie Acetylcholin und Monoaminen im Gehirn, was dazu beitragen kann, die Symptome neurologischer Erkrankungen und Substanzmissbrauchs zu reduzieren .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von Desoxypeganin

Desoxypeganin ist aufgrund seiner doppelten inhibitorischen Wirkungen sowohl auf Cholinesterase-Enzyme als auch auf Monoaminoxidase A einzigartig. Diese Doppelwirkung macht es zu einem vielversprechenden Kandidaten für die Behandlung neurologischer Erkrankungen und Substanzmissbrauchs und unterscheidet es von anderen ähnlichen Verbindungen .

Eigenschaften

IUPAC Name

1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-2-5-10-9(4-1)8-13-7-3-6-11(13)12-10/h1-2,4-5H,3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFQLZTXIWKION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=CC=CC=C3CN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61939-05-7 (hydrochloride)
Record name 3-Deoxyvasicine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40197807
Record name 3-Deoxyvasicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

495-59-0
Record name Deoxypeganine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=495-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Deoxyvasicine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Deoxyvasicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEOXYPEGANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3P6YTL6RH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deoxypeganine
Reactant of Route 2
Deoxypeganine
Reactant of Route 3
Deoxypeganine
Reactant of Route 4
Deoxypeganine
Reactant of Route 5
Deoxypeganine
Reactant of Route 6
Deoxypeganine
Customer
Q & A

Q1: What is the primary mechanism of action of deoxypeganine?

A1: Deoxypeganine acts as a reversible acetylcholinesterase inhibitor. [] This means it prevents the breakdown of acetylcholine, a neurotransmitter crucial for learning, memory, and muscle control.

Q2: What are the downstream effects of deoxypeganine's acetylcholinesterase inhibition?

A2: By inhibiting acetylcholinesterase, deoxypeganine increases acetylcholine levels in the brain. This can lead to improved cognitive function, particularly in conditions characterized by acetylcholine deficiency, such as Alzheimer's dementia. [, ]

Q3: What is the molecular formula and weight of deoxypeganine?

A3: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of deoxypeganine. For precise information, refer to comprehensive chemical databases or primary research articles focusing on the compound's structural elucidation.

Q4: Is there spectroscopic data available for deoxypeganine?

A4: While the abstracts mention techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [] and Nuclear Magnetic Resonance (NMR) [] for analyzing deoxypeganine and related compounds, they do not provide detailed spectroscopic data. To access this information, consult research articles specifically dedicated to deoxypeganine's structural characterization.

Q5: How does deoxypeganine interact with other materials?

A5: Research indicates that deoxypeganine can form complexes with zinc chloride, facilitating its isolation from plant extracts. [] Additionally, studies exploring its incorporation into drug delivery systems demonstrate its compatibility with materials like silk fibroin, where it forms hydrogen bonds. []

Q6: What is known about the stability of deoxypeganine?

A6: While the provided abstracts lack specific details on deoxypeganine's stability under various conditions, research highlights the use of techniques like mechanochemical modification to potentially enhance its stability and properties. [, ] Further research is needed to fully understand its stability profile.

Q7: Does deoxypeganine exhibit any catalytic properties?

A7: The provided abstracts primarily focus on deoxypeganine's pharmacological properties and do not mention any catalytic activities.

Q8: Have computational methods been used to study deoxypeganine?

A8: Yes, quantum-mechanical investigations have been conducted to understand the reduction of deoxypeganine and its derivatives. [] Additionally, research has explored the photochemical oxidation of deoxypeganine using computational modeling. [, ]

Q9: How do structural modifications impact deoxypeganine's activity?

A9: Research on the neuroprotective activity of deoxypeganine derivatives revealed that two amino derivatives exhibited greater potency than deoxypeganine itself. [] This suggests that modifications to the deoxypeganine structure can influence its pharmacological activity and warrant further investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.